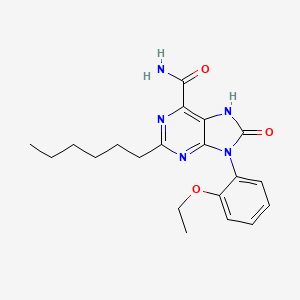

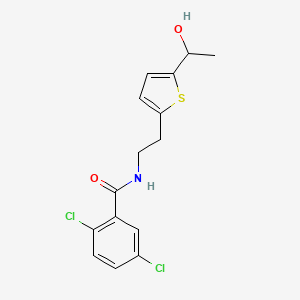

![molecular formula C14H12N2O4S B2866698 5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 919014-75-8](/img/structure/B2866698.png)

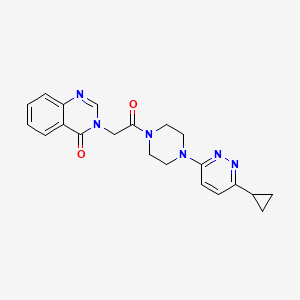

5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for “5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is not explicitly mentioned in the search results.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Anticancer Activity

Benzothiazole derivatives, including the one , have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain benzothiazole-2-thiol derivatives have demonstrated potent and broad-spectrum inhibitory activities against human cancer cell lines, including inducing apoptosis in HepG2 cancer cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The structural moiety of benzothiazole is often associated with compounds that exhibit significant antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Analgesic and Anti-inflammatory Uses

Some benzothiazole derivatives have been identified to possess analgesic and anti-inflammatory activities. These properties are crucial in the development of new medications for pain management and inflammation control, providing an alternative to existing drugs with fewer side effects .

Agrochemical Applications

The benzothiazole structure is also beneficial in the field of agrochemicals. Derivatives of this compound have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, and herbicidal activities. This makes them suitable candidates for the development of new agrochemicals that can protect crops and enhance agricultural productivity .

Antifungal Activity

In addition to their use in agriculture, benzothiazole derivatives have shown antifungal activity, which is important for the development of new antifungal agents. These compounds can be used to treat fungal infections in humans, animals, and plants, providing a new line of defense against these pathogens .

Pharmaceutical Drug Design

The benzothiazole core is a common feature in many pharmaceutical drugs. Its presence in molecules is associated with a variety of therapeutic effects, including antidiabetic, anti-Alzheimer, antihypertensive, and antioxidant activities. The versatility of this structure allows for the design of drugs with multiple benefits, potentially reducing the need for polypharmacy .

作用機序

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . The compound’s interaction with tyrosinase is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor .

Biochemical Pathways

By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway . This pathway is responsible for the production of melanin in the skin. The disruption of this pathway leads to a decrease in melanin production .

Result of Action

The primary result of the compound’s action is a significant decrease in melanin production . This is due to its inhibitory effect on tyrosinase, leading to a disruption in the melanogenesis pathway . The compound has been shown to have a strong inhibitory effect on tyrosinase without causing cytotoxicity in B16F10 melanoma cells .

特性

IUPAC Name |

5-[(1,3-benzothiazol-2-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)8(12(18)20-14)7-15-13-16-9-5-3-4-6-10(9)21-13/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFSGVGLLGOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC3=CC=CC=C3S2)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)